3-Amino-5-fluorobenzonitrile (CAS 210992-28-2) is a highly specialized, electron-deficient aniline derivative utilized extensively as a precursor in pharmaceutical manufacturing and advanced materials synthesis. Featuring a precisely arranged 1,3,5-trisubstitution pattern with an amino group, a fluorine atom, and a cyano group, this compound offers a unique stereoelectronic profile. The synergistic electron-withdrawing effects of the meta-fluoro and meta-cyano groups significantly lower the electron density of the aromatic ring. This specific electronic configuration is highly sought after for tuning the lowest unoccupied molecular orbital (LUMO) in bioorthogonal click-chemistry reagents and for optimizing binding affinities in central nervous system (CNS) drug candidates. For industrial and laboratory buyers, its value lies in its predictable reactivity in Sandmeyer transformations and amidation protocols, providing a reliable pathway to complex, highly functionalized aromatic systems [1].
Substituting 3-amino-5-fluorobenzonitrile with closely related analogs, such as 3-aminobenzonitrile or 3-amino-5-chlorobenzonitrile, fundamentally alters both downstream chemical reactivity and biological efficacy. In medicinal chemistry, the exact steric volume and electronegativity of the fluorine atom at the 5-position are critical; replacing it with hydrogen or a larger halogen (chlorine) frequently results in a catastrophic loss of target binding affinity, particularly in allosteric modulators where the 3-cyano-5-fluorophenyl ring acts as a rigid, precisely fitted pharmacophore. Furthermore, in the synthesis of tetrazine-based imaging agents, the combined inductive effects of the specific meta-fluoro and meta-cyano groups are required to optimally lower the LUMO energy. Mono-substituted or differently isomerized analogs fail to achieve the necessary inverse electron-demand Diels-Alder (IEDDA) reaction kinetics required for rapid in vivo labeling, making generic substitution unviable for performance-critical applications [1].
In the development of pretargeted positron emission tomography (PET) imaging agents, the reaction kinetics of the tetrazine ligation are paramount. 3-Amino-5-fluorobenzonitrile serves as an optimal precursor for synthesizing highly reactive s-tetrazines. The dual electron-withdrawing nature of the meta-cyano and meta-fluoro groups synergistically lowers the LUMO+1 energy of the resulting tetrazine. Computational and experimental studies demonstrate that tetrazines derived from this specific compound exhibit significantly accelerated inverse electron-demand Diels-Alder (IEDDA) reaction rates with trans-cyclooctenes compared to those derived from mono-substituted baselines like 3-aminobenzonitrile. This precise electronic tuning achieves the rapid in vivo kinetics essential for clinical imaging applications while maintaining sufficient stability [1].
| Evidence Dimension | Tetrazine LUMO+1 energy and IEDDA reaction rate |
| Target Compound Data | Synergistically lowered LUMO+1 energy yielding ultra-fast IEDDA kinetics |
| Comparator Or Baseline | Mono-substituted 3-aminobenzonitrile derivatives |
| Quantified Difference | Significant acceleration of second-order rate constant (k2) in TCO ligations |
| Conditions | Computational (ωB97X-D/def2-TZVPD) and experimental IEDDA kinetics |
Crucial for buyers synthesizing bioorthogonal probes where maximizing click-chemistry reaction rates at low in vivo concentrations is required.
The 3-cyano-5-fluorophenyl motif, derived directly from 3-amino-5-fluorobenzonitrile, is a highly privileged structure in the design of metabotropic glutamate receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs). Structure-activity relationship (SAR) studies on urea-based and thiazole-based mGlu5 NAMs reveal that the exact combination of the meta-fluoro and meta-cyano substituents is critical for high-affinity binding. When compared to the 3-fluoro-5-methylphenyl analog or mono-substituted derivatives, the incorporation of the 3-cyano-5-fluoro pattern resulted in a greater than 17-fold improvement in functional potency. Removal of the fluorine atom or altering its position drastically reduces receptor affinity, confirming the strict structural requirement for this specific precursor [1].
| Evidence Dimension | mGlu5 receptor functional potency (IC50 / affinity) |
| Target Compound Data | Maximized binding affinity via the 3-cyano-5-fluorophenyl pharmacophore |
| Comparator Or Baseline | 3-fluoro-5-methylphenyl and mono-substituted analogs |
| Quantified Difference | >17-fold improvement in functional potency |
| Conditions | In vitro automated assay employing Ltk cells expressing human recombinant mGlu5 receptors |
Validates the necessity of procuring this exact substitution pattern to achieve nanomolar potency in CNS drug discovery programs.
For industrial scale-up, the stability and predictable reactivity of an intermediate are as important as its final structural contribution. 3-Amino-5-fluorobenzonitrile exhibits excellent processability in Sandmeyer-type reactions. The strongly electron-withdrawing nature of the meta-fluoro and meta-cyano groups stabilizes the diazonium intermediate, minimizing unwanted nucleophilic aromatic substitution (SNAr) side reactions that frequently plague ortho- and para-substituted fluorinated anilines. Utilizing standard conditions (e.g., n-butyl nitrite and CuI in acetonitrile), this compound reliably yields 3-fluoro-5-iodobenzonitrile (e.g., 47% isolated yield in unoptimized one-pot procedures), providing a robust and scalable pathway for subsequent transition-metal-catalyzed cross-coupling reactions [1].
| Evidence Dimension | Diazonium intermediate stability and conversion purity |
| Target Compound Data | Clean conversion to 3-fluoro-5-halobenzonitriles with minimal SNAr side products |
| Comparator Or Baseline | Ortho- or para-substituted fluorinated anilines |
| Quantified Difference | Higher isolated yields and purity profiles in multi-step syntheses |
| Conditions | Cu-catalyzed Sandmeyer reaction (n-butyl nitrite/CuI in MeCN) |
Ensures reproducible, scalable synthesis of complex 1,3,5-trisubstituted benzene building blocks, reducing purification costs in pharmaceutical manufacturing.
Due to its ability to optimally lower the LUMO energy of derived s-tetrazines, 3-amino-5-fluorobenzonitrile is the preferred precursor for developing ultra-fast click-chemistry reagents used in pretargeted in vivo PET imaging [1].
The compound provides the critical 3-cyano-5-fluorophenyl pharmacophore required for maximizing binding affinity in negative allosteric modulators targeting neurological disorders, such as addiction and anxiety [2].
Its predictable behavior in Sandmeyer reactions makes it an ideal starting material for generating versatile cross-coupling partners, such as 3-fluoro-5-iodobenzonitrile, used in broad pharmaceutical library synthesis [3].
Acute Toxic;Irritant